molecular formula C12H10O B8358953 4-(Cyclopropylethynyl)benzaldehyde

4-(Cyclopropylethynyl)benzaldehyde

Cat. No.: B8358953
M. Wt: 170.21 g/mol
InChI Key: SWAKBFQSENFDMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopropylethynyl)benzaldehyde is an aromatic aldehyde derivative featuring a cyclopropylethynyl substituent at the para position of the benzaldehyde core. The cyclopropylethynyl group introduces a rigid, conjugated system that may enhance stability and alter solubility compared to simpler substituents like methoxy or hydroxy groups.

Properties

Molecular Formula

C12H10O

Molecular Weight

170.21 g/mol

IUPAC Name

4-(2-cyclopropylethynyl)benzaldehyde

InChI

InChI=1S/C12H10O/c13-9-12-7-5-11(6-8-12)4-3-10-1-2-10/h5-10H,1-2H2

InChI Key

SWAKBFQSENFDMR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C#CC2=CC=C(C=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key properties of 4-(Cyclopropylethynyl)benzaldehyde with related benzaldehyde derivatives:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties Applications
This compound Cyclopropylethynyl C₁₂H₁₀O 170.21 (calc.) High rigidity, conjugated system Potential intermediate in drug synthesis (inferred)
4-Hydroxybenzaldehyde Hydroxy C₇H₆O₂ 122.12 Melting point: 115–117°C; polar, soluble in water Anticancer, antimicrobial agents
4-(Bromomethyl)benzaldehyde Bromomethyl C₈H₇BrO 199.05 Volatile; toxicological risks Alkylating agent in organic synthesis
4-[18F]Fluorobenzaldehyde Fluoro C₇H₅FO 124.11 Radiolabeled; boiling point: ~200°C Radiopharmaceuticals (PET imaging)
4-(Cyclopropylmethoxy)benzaldehyde Cyclopropylmethoxy C₁₁H₁₂O₂ 176.21 Lipophilic; boiling point: ~290°C (predicted) Intermediate in heterocyclic synthesis

Key Observations :

  • Steric Effects : The rigid cyclopropylethynyl group may hinder rotational freedom, influencing crystal packing (relevant in X-ray crystallography, as seen in SHELX-refined structures ).
  • Solubility: Lipophilicity increases with non-polar substituents (cyclopropylethynyl, bromomethyl), whereas polar groups (hydroxy) improve aqueous solubility .

Research Findings and Limitations

  • Safety Profiles : 4-(Bromomethyl)benzaldehyde poses significant toxicity risks, whereas 4-hydroxybenzaldehyde is generally recognized as safe for laboratory use .
  • Knowledge Gaps: Direct pharmacological or spectroscopic data for this compound are absent in the literature reviewed. Further studies are needed to explore its reactivity and biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.